(4-Aminobenzoyl)-D-glutamic acid

Antifolate Enzyme Inhibition Antibacterial Research

(4-Aminobenzoyl)-D-glutamic acid is a mandatory chiral building block for R-Methotrexate synthesis—the D-configuration ensures the correct enantiomer, making L-isomers or racemates unusable. It also serves as the official Folinic Acid Impurity 5 reference standard per USP/EP guidelines, essential for HPLC/UPLC method validation and ANDA submissions. As a competitive inhibitor of bacterial H2-pteroate synthase, it supports SAR-driven antibacterial research. Source this compound to guarantee stereochemical fidelity in your R&D and QC workflows.

Molecular Formula C12H14N2O5
Molecular Weight 266.25 g/mol
Cat. No. B1519167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Aminobenzoyl)-D-glutamic acid
Molecular FormulaC12H14N2O5
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N
InChIInChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m1/s1
InChIKeyGADGMZDHLQLZRI-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (4-Aminobenzoyl)-D-glutamic Acid (CAS 5959-18-2): A Specialized PABA-Derived Intermediate and Reference Standard


(4-Aminobenzoyl)-D-glutamic acid, also known as N-(4-aminobenzoyl)-D-glutamic acid, is a synthetic dipeptide derivative composed of p-aminobenzoic acid (PABA) and D-glutamic acid [1]. This compound is a stereospecific D-isomer with applications spanning from antibacterial target validation to pharmaceutical synthesis and analytical quality control. Its primary reported bioactivity is as a competitive inhibitor of the bacterial H2-pteroate (folate) synthesis system [2]. However, its primary commercial value is derived from its utility as a key chiral intermediate in the synthesis of R-Methotrexate and as a fully characterized reference standard for Folinic Acid impurity profiling .

The Critical Role of Stereochemistry and Functional Specificity in (4-Aminobenzoyl)-D-glutamic Acid Applications


Generic substitution with in-class analogs, such as the L-isomer or the DL-racemate, is technically invalid for the primary applications of (4-Aminobenzoyl)-D-glutamic acid. The compound's value is fundamentally tied to its specific D-configuration. In synthetic chemistry, this specific stereoisomer is required as a building block to construct the R-enantiomer of methotrexate . In analytical chemistry, it is defined by regulatory guidelines (USP/EP) as a specific impurity standard (Folinic Acid Impurity 5) for which alternative isomers or derivatives are not acceptable substitutes for method validation and quality control [1]. While both L- and D-isomers can act as inhibitors of folate synthesis, their relative affinities differ, precluding simple interchangeability in biochemical studies [2].

Differentiated Evidence for (4-Aminobenzoyl)-D-glutamic Acid: A Procurement Decision Guide


Stereospecific Inhibition of H2-Pteroate Synthetase vs. L-Isomer

The D-isomer (Compound 17) exhibits competitive inhibitory activity against the H2-pteroate synthesis system in E. coli [1]. While the primary publication lacks direct IC50 values for this specific compound, it establishes a class-level trend where the L-isomer (L-PABG, compound 16) shows relatively high affinity compared to a series of other PABA derivatives [2]. This finding implies that stereochemistry is a key determinant of enzyme binding, with the D-isomer offering a distinct, albeit not necessarily superior, inhibitory profile that is critical for structure-activity relationship (SAR) studies.

Antifolate Enzyme Inhibition Antibacterial Research

Essential Chiral Intermediate for R-Methotrexate Synthesis

(4-Aminobenzoyl)-D-glutamic acid serves as an intermediate in the synthesis of R-Methotrexate, the enantiomer of the antifolate drug Methotrexate . This application is fundamentally dependent on the D-configuration of the glutamic acid moiety. Using the L-isomer (N-(4-Aminobenzoyl)-L-glutamic acid) would result in the synthesis of the S-enantiomer of methotrexate, which is a different product with distinct pharmacological properties . This stereospecific requirement renders the compound a non-fungible procurement item for specific chiral syntheses.

Synthetic Chemistry Chiral Intermediate R-Methotrexate

Compliance-Ready Reference Standard for Folinic Acid Impurity Analysis

This compound is formally designated as Folinic Acid Impurity 5 and is supplied as a fully characterized reference standard for analytical method development and validation . Suppliers offer it with detailed characterization data compliant with regulatory guidelines, providing traceability to pharmacopeial standards (USP or EP) [1]. This distinguishes it from a general research-grade chemical. A non-certified, generic lot of a related PABA-glutamic acid derivative cannot fulfill the specific regulatory and metrological requirements of a pharmaceutical quality control laboratory.

Pharmaceutical QC Method Validation Impurity Profiling

Key Application Scenarios for (4-Aminobenzoyl)-D-glutamic Acid Procurement


1. Chiral Synthesis of R-Methotrexate for Pharmacological Studies

Procurement of (4-Aminobenzoyl)-D-glutamic acid is essential for research groups focused on synthesizing and evaluating the R-enantiomer of methotrexate. As established, the D-configuration of this intermediate is stereospecifically required to construct the target R-Methotrexate molecule . Using the L-isomer would lead to the wrong enantiomer, making this compound a mandatory purchase for this specific synthetic route.

2. Development and Validation of Analytical Methods for Folinic Acid Purity

Pharmaceutical analytical laboratories developing or validating HPLC/UPLC methods for Folinic Acid Active Pharmaceutical Ingredient (API) and finished drug products must source (4-Aminobenzoyl)-D-glutamic acid as a certified reference standard (Folinic Acid Impurity 5) . Its use is critical for establishing system suitability, determining relative response factors, and accurately quantifying this specific impurity to meet ICH guidelines and pharmacopeial monograph requirements.

3. Probing Stereochemical Requirements in Bacterial Folate Metabolism

Researchers investigating the structure-activity relationships (SAR) of PABA antagonists on the H2-pteroate synthesis system can use (4-Aminobenzoyl)-D-glutamic acid as a stereospecific probe. Its documented activity as a competitive inhibitor [1] allows for comparative studies with its L-isomer and other analogs to map the stereochemical and structural requirements of the enzyme's active site, contributing to the rational design of novel antibacterial agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Aminobenzoyl)-D-glutamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.